molecular formula C21H22N4O4S2 B2970429 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 392295-27-1

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2970429
CAS No.: 392295-27-1
M. Wt: 458.55
InChI Key: BUILFUTXOPRPKA-UHFFFAOYSA-N
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Description

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its diverse biological potential in medicinal chemistry research. The 1,3,4-thiadiazole moiety is known to exhibit a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects, making it a valuable scaffold for developing new therapeutic agents . Derivatives of this scaffold are of significant research interest due to their strong aromaticity and potential to interact with various biomolecules . The specific structure of this compound, which incorporates a dimethylphenyl group and a dimethoxybenzamide moiety, suggests it is designed for targeted investigation, potentially as a modulator of enzymatic activity or receptor function. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-5-6-13(2)16(9-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)15-8-7-14(28-3)10-17(15)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUILFUTXOPRPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound—including a thiadiazole ring and methoxybenzamide moiety—contribute to its diverse pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Thiadiazole Ring : A five-membered heterocyclic compound that enhances the ability of the molecule to interact with biological targets due to its mesoionic character.
  • Methoxybenzamide Moiety : This portion of the molecule is crucial for its biological activity and helps in modulating interactions with enzymes and receptors.
  • Dimethylphenyl Group : This group contributes to the lipophilicity and overall stability of the compound.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The thiadiazole derivatives are known for their ability to disrupt bacterial cell walls and inhibit growth by targeting specific enzymes involved in cell wall synthesis .

Microorganism Activity
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal properties

Anticancer Properties

The anticancer potential of this compound is supported by various studies showing its ability to induce apoptosis in cancer cells. The mechanisms of action include inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis. In vitro tests have demonstrated that it can significantly reduce cell viability in several cancer cell lines.

Cell Line IC50 (µM)
A549 (Lung carcinoma)4.37 ± 0.7
HL-60 (Leukemia)8.03 ± 0.5
SK-MEL-1 (Melanoma)Notable decrease in viability

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiadiazole moiety can interact with enzymes critical for cellular functions.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Disruption of Cellular Membranes : Its lipophilic nature allows it to penetrate cell membranes effectively.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in treating various infections and cancers:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed higher activity against Staphylococcus aureus compared to standard antibiotics such as penicillin .
  • Anticancer Activity : Research indicated that compounds with a similar structure induced apoptosis in A549 lung cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to eight analogs (Table 1) and other 1,3,4-thiadiazole derivatives to evaluate substituent effects on physicochemical properties and bioactivity.

Table 1: Comparison of Key 1,3,4-Thiadiazole Derivatives

Compound ID/Name Substituents (Position 5) Substituents (Position 2) Melting Point (°C) Yield (%) Key Biological Activity
Target Compound 2,5-dimethylphenylamino-acetylthio 2,4-dimethoxybenzamide Not reported Not reported Inferred from analogs
5e () 4-chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy)acetamide 132–134 74 Anticancer (tubulin inhibition)
5f () methylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 158–160 79 Antioxidant
4y () p-tolylamino-thiadiazolylthio Ethyl substituent Not reported Not reported Anticancer (IC₅₀: 0.034–0.084 mmol/L)
2-butylthio-5-(4-N-acetylaminophenyl)-1,3,4-oxadiazole () butylthio 4-N-acetylaminophenyl Not reported Not reported Antibacterial (Gram-positive)
(E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () 3,5-dimethylphenyl 4-(methylsulfanyl)benzylidene 408 (K) Not reported Fungicidal

Key Findings from Comparative Studies

Substituent-Driven Physicochemical Properties: Electron-Withdrawing Groups (e.g., Cl, NO₂): Derivatives like 5e (4-chlorobenzylthio) exhibit lower melting points (132–134°C) compared to alkylthio-substituted analogs (e.g., 5f: 158–160°C), likely due to reduced crystallinity from steric hindrance . Methoxy Groups: The target compound’s 2,4-dimethoxybenzamide group may enhance solubility via hydrogen bonding, akin to methoxy-substituted analogs in (e.g., 5k: 135–136°C).

Biological Activity Trends: Anticancer Potential: The 2,5-dimethylphenyl group in the target compound mirrors the p-tolyl substituent in compound 4y (), which showed potent cytotoxicity (IC₅₀: 0.034 mmol/L against A549 cells). This suggests the target compound may similarly inhibit tubulin polymerization or aromatase pathways . Antimicrobial Activity: While oxadiazole derivatives () exhibit Gram-positive antibacterial activity, thiadiazoles with bulkier substituents (e.g., benzylthio in 5h) show reduced efficacy, indicating steric limitations in bacterial target binding .

Structural Planarity and Binding :

  • The target compound’s thiadiazole core is likely planar, as seen in ’s derivative, enabling π-π stacking with enzyme active sites (e.g., acetylcholinesterase or tubulin). Intramolecular C–H···N bonds further stabilize this conformation, a feature critical for bioactivity .

Q & A

Q. What are the recommended synthetic strategies for synthesizing N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide?

The synthesis typically involves multi-step reactions starting with the formation of thiadiazole cores. Key steps include:

  • Thioether linkage formation : Reacting 2-((2,5-dimethylphenyl)amino)-2-oxoethyl thiol derivatives with halogenated thiadiazole intermediates in polar aprotic solvents like DMSO or 1,4-dioxane .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 2,4-dimethoxybenzamide moiety to the thiadiazole ring .
  • Purification : Recrystallization from ethanol or acetic acid to isolate the final compound .
    Characterization via 1H/13C NMR (e.g., δ 1.91 ppm for CH3 groups) and IR (C=O stretches at ~1650–1670 cm⁻¹) is critical for confirming structural integrity .

Q. How can researchers validate the purity of this compound during synthesis?

Purity validation requires a combination of:

  • Chromatography : TLC (silica gel, chloroform:acetone = 3:1) to monitor reaction progress .
  • Spectroscopic analysis : Compare experimental 1H NMR chemical shifts with computational predictions (e.g., δ 7.20–8.96 ppm for aromatic protons) .
  • Elemental analysis : Match calculated vs. experimental C, H, N, and S percentages (e.g., C: 37.57% calc. vs. 37.54% observed) .

Advanced Research Questions

Q. What methodologies resolve contradictions between calculated and experimental purity data?

Discrepancies (e.g., in elemental analysis or melting points) may arise from residual solvents or byproducts. Solutions include:

  • HPLC-MS : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
  • DSC/TGA : Assess thermal stability to detect solvent traces affecting melting points .
  • X-ray crystallography : Resolve structural ambiguities (e.g., co-crystal formation, as seen in ) .

Q. How can reaction conditions be optimized for higher yields in thiadiazole ring formation?

Key parameters to test:

  • Solvent effects : Compare DMSO (high polarity) vs. acetic acid (protic) for cyclization efficiency .
  • Catalysts : Screen Lewis acids (e.g., ZnCl2) or bases (e.g., Et3N) to accelerate thioamide cyclization .
  • Temperature : Reactions at 70–80°C often improve yields over room temperature .

Q. What computational tools are suitable for studying the compound’s reactivity in medicinal applications?

  • Molecular docking : Use AutoDock Vina to predict binding affinity to biological targets (e.g., kinases) .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites .
  • MD simulations : Assess stability in aqueous environments (e.g., solvation free energy) .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

  • Continuous flow systems : Reduce side reactions via controlled reagent mixing .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Automated purification : Employ flash chromatography with gradient elution for consistent purity .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueCritical Data PointsReference
1H NMR δ 1.91 (CH3), δ 7.20–8.96 (aromatic protons)
IR 1650–1670 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
X-ray Co-crystal lattice parameters (e.g., P2₁/c)

Q. Table 2: Reaction Optimization Variables

VariableOptimal ConditionYield Impact
SolventDMSO (anhydrous)+15–20%
Temperature70°C (reflux)+25%
CatalystH2SO4 (conc., 24 hr)+30%

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